Enhydrin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

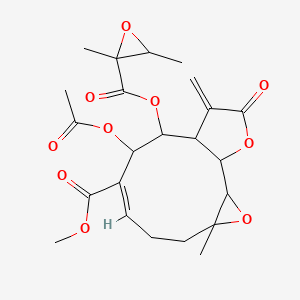

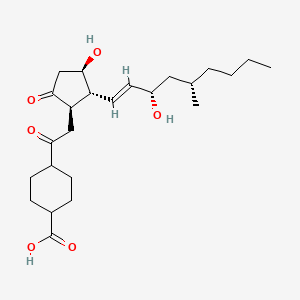

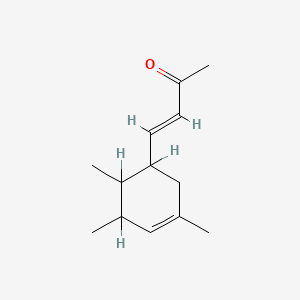

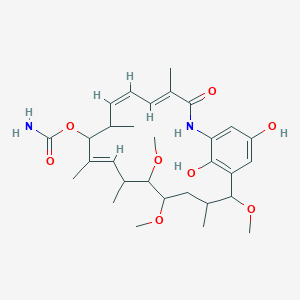

Enhydrin is a sesquiterpene lactone compound primarily found in the leaves of the yacon plant (Smallanthus sonchifolius). It is known for its significant bioactive properties, including hypoglycemic and anti-inflammatory effects .

Preparation Methods

Enhydrin can be isolated from yacon leaves using a freeze crystallization technique followed by preparative high-performance liquid chromatography (HPLC). The ethanolic extract of yacon leaves is subjected to freeze crystallization, and the resulting crystals are further purified using preparative HPLC

Chemical Reactions Analysis

Enhydrin undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the lactone ring, potentially altering its bioactivity.

Substitution: Enhydrin can undergo substitution reactions, particularly at the lactone ring, leading to the formation of various derivatives.

Scientific Research Applications

Enhydrin has a wide range of scientific research applications:

Chemistry: Used as a marker compound for the quality control of yacon leaf extracts.

Mechanism of Action

Enhydrin exerts its effects through various mechanisms:

Hypoglycemic Activity: Inhibits α-glucosidase enzyme, reducing postprandial hyperglycemia in diabetic rats.

Anti-inflammatory Activity: Inhibits NF-κB-mediated transcription, leading to reduced inflammation and induction of apoptosis in cancer cells.

Analgesic Activity: Likely inhibits cyclooxygenase-2 (COX-2) enzyme, contributing to its pain-relieving effects.

Comparison with Similar Compounds

Enhydrin is often compared with other sesquiterpene lactones such as uvedalin, which is also found in yacon leaves. While enhydrin primarily exhibits hypoglycemic and anti-inflammatory properties, uvedalin is known for its antibacterial activity against Bacillus anthracis and methicillin-resistant Staphylococcus aureus (MRSA) . Other similar compounds include melampolides and repandolides, which also demonstrate anti-inflammatory and anticancer activities .

Properties

Molecular Formula |

C23H28O10 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

methyl (7E)-9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |

InChI |

InChI=1S/C23H28O10/c1-10-14-16(31-21(27)23(5)11(2)32-23)15(29-12(3)24)13(20(26)28-6)8-7-9-22(4)18(33-22)17(14)30-19(10)25/h8,11,14-18H,1,7,9H2,2-6H3/b13-8+ |

InChI Key |

VCBNPTWPJQLHQN-MDWZMJQESA-N |

Isomeric SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CC/C=C(\C2OC(=O)C)/C(=O)OC)C)OC(=O)C3=C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2C3C(C4C(O4)(CCC=C(C2OC(=O)C)C(=O)OC)C)OC(=O)C3=C |

Synonyms |

enhydrin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6Z)-6-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1238747.png)